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Executive Summary
Tersolisib (formerly STX-478) is a next-generation, orally bioavailable, and central nervous

system (CNS)-penetrant small molecule that acts as a highly selective, allosteric inhibitor of the

alpha isoform of phosphoinositide 3-kinase (PI3Kα). Developed to specifically target tumors

harboring mutations in the PIK3CA gene while sparing the wild-type (WT) enzyme, Tersolisib
offers the potential for an improved therapeutic window and a more favorable safety profile

compared to earlier generation, non-selective PI3K inhibitors. Dysregulation of the

PI3K/AKT/mTOR signaling pathway is a critical driver in numerous solid tumors, and activating

mutations in PIK3CA are among the most common oncogenic drivers, particularly in breast,

gynecological, and head and neck cancers. This technical guide provides a comprehensive

overview of the discovery, preclinical development, and clinical evaluation of Tersolisib,

including its mechanism of action, quantitative efficacy and safety data, and detailed

experimental methodologies.

Discovery and Development
Tersolisib was originated by Scorpion Therapeutics, where it was known as STX-478, before

being acquired by Eli Lilly and Company. The discovery of Tersolisib stemmed from a

comprehensive hit-finding campaign aimed at identifying mutant-selective chemical matter that

binds to a previously unknown allosteric site on PI3Kα.[1] This approach was designed to

overcome the limitations of existing PI3K inhibitors, which often exhibit dose-limiting toxicities,
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such as hyperglycemia and rash, due to the inhibition of wild-type PI3Kα in healthy tissues.[1]

By selectively targeting the mutant forms of the enzyme, Tersolisib was developed to

maximize anti-tumor activity while minimizing off-target effects.[1][2]

The synthesis of Tersolisib (referred to as Compound 80 in the patent literature) is detailed in

patent WO2022/265993.[2] The development of Tersolisib has progressed to clinical

evaluation in the PIKALO-1 (NCT05768139) and PIKALO-2 Phase 1/2 and Phase 3 trials,

respectively, for patients with advanced solid tumors harboring PIK3CA mutations.[3][4]

Mechanism of Action
Tersolisib is an allosteric inhibitor that selectively binds to a cryptic pocket in mutant forms of

the p110α catalytic subunit of PI3Kα.[5] This binding prevents the activation of PI3Kα, thereby

inhibiting the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to the second

messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). The subsequent reduction in PIP3

levels prevents the recruitment and activation of downstream effectors, most notably the

serine/threonine kinase AKT. By blocking the PI3K/AKT/mTOR signaling cascade, Tersolisib
effectively inhibits cell growth, proliferation, and survival in cancer cells that are dependent on

this pathway due to activating PIK3CA mutations.[6]

The key innovation of Tersolisib lies in its selectivity for mutant PI3Kα over the wild-type

enzyme. This selectivity is particularly pronounced for the common H1047R kinase domain

mutation.[7] This specificity is intended to reduce on-target, off-tumor toxicities associated with

the inhibition of wild-type PI3Kα, which plays a crucial role in normal metabolic processes,

including glucose homeostasis.[8]
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Figure 1: Tersolisib's Mechanism of Action in the PI3K/AKT/mTOR Pathway.

Preclinical Data
Biochemical and Cellular Activity
Tersolisib has demonstrated potent and selective inhibition of mutant PI3Kα in biochemical

and cellular assays. The half-maximal inhibitory concentrations (IC50) against various PI3Kα

isoforms are summarized in Table 1. Notably, Tersolisib exhibits 14-fold greater selectivity for

the H1047R mutant over wild-type PI3Kα.[7][8] In cellular assays, Tersolisib selectively

inhibited the phosphorylation of AKT (a downstream marker of PI3K activity) in cell lines

harboring the H1047R mutation.[2]
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Target IC50 (nmol/L)

PI3Kα H1047R 9.4

PI3Kα E545K 71

PI3Kα E542K 113

PI3Kα Wild-Type 131

Table 1: Biochemical Potency of Tersolisib

Against PI3Kα Isoforms.[7][8]

In Vivo Efficacy
The anti-tumor activity of Tersolisib has been evaluated in various cell-line derived xenograft

(CDX) and patient-derived xenograft (PDX) models. In these preclinical models, Tersolisib
demonstrated robust and durable tumor regression, both as a monotherapy and in combination

with other standard-of-care agents.[1] The efficacy of Tersolisib was shown to be comparable

or superior to the non-selective PI3Kα inhibitor alpelisib, but without the associated metabolic

dysfunction.[2]
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Xenograft
Model

Tumor Type
PIK3CA
Mutation

Treatment
Tumor Growth
Inhibition

CAL-33 Head & Neck H1047R
30, 100 mg/kg

p.o. daily

Dose-dependent

reduction in

tumor volume

Detroit 562 Pharyngeal H1047R Not specified
Significant tumor

growth delay

NCI-H1048 Lung E545K Not specified
Significant tumor

growth inhibition

HCC1954 Breast H1047R Not specified
Significant tumor

growth inhibition

ST1056 (PDX) Breast H1047R Not specified
Tumor

regression

ST1799 (PDX) Breast E542K/H1065L Not specified
Tumor

regression

ST2652 (PDX) Breast E545K Not specified
Tumor

regression

Table 2: In Vivo

Efficacy of

Tersolisib in

Xenograft

Models.[1][2][9]

Pharmacokinetics
Preclinical pharmacokinetic studies in mice have shown that Tersolisib has excellent drug-like

properties, including oral bioavailability and CNS penetration. The pharmacokinetic profile

supports once-daily dosing.[10]
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Parameter Value Species

Half-life (t1/2) ~60 hours Human

Table 3: Pharmacokinetic

Parameters of Tersolisib.[10]

[11][12]

Clinical Development
Tersolisib is being evaluated in the multipart, open-label, Phase 1/2 PIKALO-1 trial

(NCT05768139) in patients with advanced solid tumors harboring PIK3CA mutations. Initial

results from this trial were presented at the European Society for Medical Oncology (ESMO)

Congress 2024.[10][13]

Efficacy
In the PIKALO-1 trial, Tersolisib monotherapy demonstrated promising anti-tumor activity

across multiple cancer types.[10][13]

Tumor Type Overall Response Rate (ORR)

All Solid Tumors 21%

Breast Cancer 23%

Gynecological Cancers 44%

Table 4: Clinical Efficacy of Tersolisib in the

PIKALO-1 Trial.[10][13]

Safety and Tolerability
Tersolisib has been generally well-tolerated in the PIKALO-1 trial, with most treatment-related

adverse events (TRAEs) being mild-to-moderate and transient. Notably, there have been no

Grade ≥ 3 PI3Kα WT toxicity adverse events, such as hyperglycemia, diarrhea, and rash, which

are commonly associated with non-selective PI3K inhibitors.[3][10]
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Treatment-Related Adverse Event (≥15%) Incidence

Fatigue 30%

Hyperglycemia 23%

Nausea 20%

Diarrhea 15%

Table 5: Common Treatment-Related Adverse

Events with Tersolisib.[3][10]

Experimental Protocols
The following sections provide an overview of the methodologies used to characterize

Tersolisib.

In Vitro Kinase Assay

Assay Setup

Kinase Reaction Detection

Recombinant
PI3Kα (mutant/WT)

Incubate at
Room Temperature

PIP2 Substrate
+ ATP

Tersolisib
(serial dilutions)

ADP Production Add Detection
Reagent (e.g., ADP-Glo)

Measure
Luminescence

Click to download full resolution via product page

Figure 2: Workflow for a typical in vitro kinase assay.
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Objective: To determine the half-maximal inhibitory concentration (IC50) of Tersolisib against

different PI3Kα isoforms.

Materials:

Recombinant human PI3Kα enzymes (wild-type and mutants)

Lipid substrate (e.g., PIP2)

Adenosine triphosphate (ATP)

Tersolisib

Assay buffer

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

Microplate reader

Procedure:

Prepare serial dilutions of Tersolisib in an appropriate solvent (e.g., DMSO).

In a multi-well plate, combine the recombinant PI3Kα enzyme, lipid substrate, and ATP in the

assay buffer.

Add the diluted Tersolisib or vehicle control to the respective wells.

Incubate the plate at room temperature for a specified period to allow the kinase reaction to

proceed.

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

This reagent typically measures the amount of ADP produced, which is inversely proportional

to the kinase inhibition.

Measure the signal (e.g., luminescence) using a microplate reader.
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Calculate the percent inhibition for each concentration of Tersolisib and determine the IC50

value by fitting the data to a dose-response curve.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To assess the effect of Tersolisib on the viability and proliferation of cancer cell

lines.

Materials:

Cancer cell lines (e.g., MCF10A isogenic lines with and without PIK3CA mutations)

Complete cell culture medium

Tersolisib

Viability assay reagent (e.g., MTT or CellTiter-Glo®)

96-well plates

Microplate reader

Procedure:

Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere

overnight.

Prepare serial dilutions of Tersolisib in cell culture medium.

Replace the medium in the wells with the medium containing the different concentrations of

Tersolisib or vehicle control.

Incubate the plates for a specified period (e.g., 72 hours).

Add the viability assay reagent to each well and incubate according to the manufacturer's

protocol.

Measure the absorbance or luminescence using a microplate reader.
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Calculate the percentage of cell viability relative to the vehicle-treated control and determine

the GI50 (concentration for 50% growth inhibition).

Western Blotting for Pathway Inhibition
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Figure 3: General workflow for Western blotting.

Objective: To confirm the inhibition of the PI3K/AKT/mTOR pathway by measuring the

phosphorylation status of key downstream proteins.

Materials:

Cancer cell lines

Tersolisib

Lysis buffer with protease and phosphatase inhibitors

Protein assay reagents

SDS-PAGE gels and electrophoresis apparatus

Transfer apparatus and membranes (e.g., PVDF)

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-pAKT (Ser473), anti-total AKT)

HRP-conjugated secondary antibodies
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Chemiluminescent substrate and imaging system

Procedure:

Treat cultured cancer cells with various concentrations of Tersolisib for a specified time.

Lyse the cells and quantify the protein concentration.

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

Block the membrane to prevent non-specific antibody binding.

Incubate the membrane with a primary antibody specific for the phosphorylated protein of

interest (e.g., pAKT).

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

Detect the signal using a chemiluminescent substrate and an imaging system.

Strip the membrane and re-probe with an antibody for the total protein to ensure equal

loading.

In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of Tersolisib in a living organism.

Materials:

Immunocompromised mice (e.g., nude or SCID)

Cancer cell lines or patient-derived tumor fragments

Tersolisib formulated for oral administration

Vehicle control

Calipers for tumor measurement

Procedure:
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Implant cancer cells (subcutaneously or orthotopically) or tumor fragments into the mice.

Allow the tumors to grow to a palpable size.

Randomize the mice into treatment and control groups.

Administer Tersolisib or vehicle control to the mice according to the planned dosing

schedule (e.g., once daily by oral gavage).

Measure tumor volumes with calipers at regular intervals.

Monitor the body weight and overall health of the mice.

At the end of the study, calculate the tumor growth inhibition (TGI) and assess the statistical

significance of the treatment effect.

Conclusion
Tersolisib is a promising, mutant-selective, allosteric inhibitor of PI3Kα that has demonstrated

significant preclinical and clinical activity in tumors with PIK3CA mutations. Its ability to spare

wild-type PI3Kα translates to a favorable safety profile, potentially overcoming the limitations of

previous PI3K inhibitors. The ongoing clinical development of Tersolisib will further elucidate

its role in the treatment of a wide range of solid tumors driven by aberrant PI3K signaling. The

data presented in this technical guide underscore the potential of Tersolisib to become a

valuable targeted therapy for a significant patient population.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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